

Serrapeptase from Serratia marcescens: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest		
Compound Name:	Serrapeptase	
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Introduction

Serrapeptase (EC 3.4.24.40), also known as serratiopeptidase or serralysin, is an extracellular metalloprotease enzyme renowned for its potent anti-inflammatory, anti-edemic, analgesic, and fibrinolytic properties.[1][2] This enzyme was first discovered in the late 1960s, isolated from Serratia marcescens strain E-15, an enterobacterium found in the intestine of the silkworm, Bombyx mori.[1][3][4] The enzyme plays a crucial role for the silkworm, enabling the emerging moth to dissolve its protective cocoon.[4] Clinically, serrapeptase is widely used in surgery, orthopedics, gynecology, and dentistry to manage pain and inflammation associated with various conditions like arthritis, sinusitis, bronchitis, and carpal tunnel syndrome.[5][6]

This technical guide provides an in-depth overview of the discovery, biochemical properties, and the detailed experimental protocols for the isolation, purification, and characterization of **serrapeptase** from its native producer, Serratia marcescens.

Biochemical Profile and Characteristics

Serrapeptase is a zinc-containing metalloprotease belonging to the serralysin family.[1][5] Its structure consists of a single polypeptide chain of 470 amino acids and is notably devoid of sulfur-containing amino acids such as cysteine and methionine.[1][5] The enzyme's molecular weight varies slightly depending on the producing strain and analytical method, generally



ranging from 45 to 60 kDa.[1][2] For its proteolytic activity, the enzyme contains a zinc atom at its active site, which is crucial for its function.[5][7]

The enzyme exhibits maximum catalytic activity under specific conditions and is known for its stability across a range of pH values. This stability is a key attribute for its large-scale industrial production and therapeutic applications.[1][5]

Table 1: Biochemical Properties of Serrapeptase from Serratia marcescens

Property	Reported Value(s)	Source Strain(s)	Citation(s)	
EC Number	3.4.24.40	E-15, General	[1][5]	
Molecular Weight	45-60 kDa	General	[1][2]	
	~51 kDa	AD-W2	[3][5]	
	52 kDa	Not Specified	[6][8]	
	50-55 kDa	Silkworm Pupa Isolate	[9]	
Optimal pH	9.0	General, AD-W2	[1][3][5]	
	8.0	Not Specified	[10]	
Optimal Temperature	40 °C	General	[1][5]	
	50 °C	AD-W2	[3][5]	
	45 °C	Not Specified	[10]	
	35 °C	Silkworm Pupa Isolate	[9]	
Inactivation Temp.	55 °C (in 15 min)	General	[1][5]	
Kinetic Parameters	Vmax: 57,256 Units/mL	AD-W2	[3]	

| | Km: 1.57 mg/mL (Casein) | AD-W2 |[3] |

Experimental Protocols



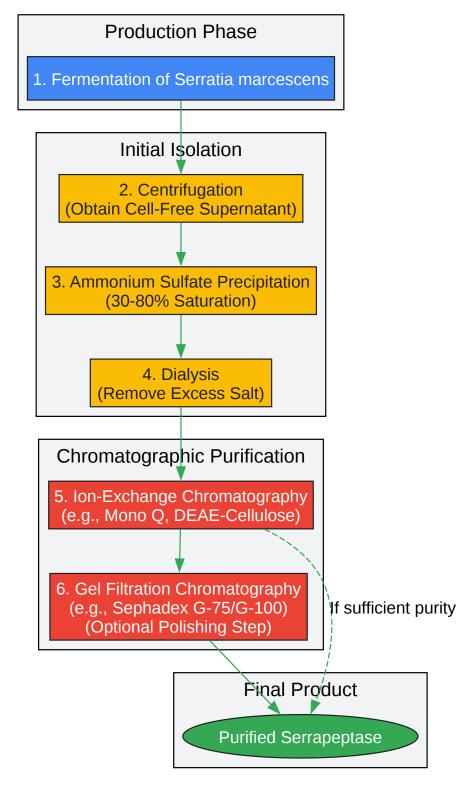




This section details the methodologies for the production, isolation, and characterization of **serrapeptase**. The overall workflow involves microbial fermentation followed by a multi-step purification process to isolate the enzyme from the culture medium.



Workflow for Serrapeptase Isolation and Purification



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Fig 1: A generalized workflow for the isolation and purification of **serrapeptase**.



Microorganism and Culture Production

- Strain Selection: Serratia marcescens strains are the primary producers. Potent strains
 include E-15, originally isolated from silkworm intestines, and various soil isolates like ADW2.[3][5]
- Inoculum Preparation: A loopful of a stock culture of S. marcescens is transferred to a sterile broth (e.g., Tryptic Soy Broth) and incubated overnight at approximately 32°C.[8]
- Fermentation: The inoculum is transferred to a larger production medium. A common medium is Tryptone Soya Broth, though optimized media containing soybean meal (20 g/L), casein (15 g/L), and various salts can enhance yield.[3][8]
- Incubation Conditions: The culture is incubated for 24 to 60 hours at 30-32°C with constant agitation (e.g., 200 RPM in a rotary shaker).[3][8] Maximum enzyme activity in the extracellular medium is typically observed after 60 hours.[3]

Enzyme Isolation and Purification

- Harvesting the Crude Enzyme: The fermented broth is centrifuged at high speed (e.g., 10,000 rpm) for 20 minutes at 4°C. The resulting cell-free supernatant, which contains the extracellular serrapeptase, is carefully collected.[8]
- Ammonium Sulfate Precipitation: This step concentrates the protein from the supernatant.
 - Solid ammonium sulfate is slowly added to the cold supernatant with gentle stirring to achieve a saturation of 30-80%.[3]
 - The solution is kept at 4°C for at least 2 hours to allow for protein precipitation.
 - The mixture is then centrifuged (10,000 rpm, 20 min, 4°C) to pellet the precipitated protein.
 [11]
- Dialysis: The protein pellet is resuspended in a minimal volume of a suitable buffer (e.g., 0.05 M phosphate buffer, pH 8.0).[3] This solution is then dialyzed extensively against the same buffer to remove the high concentration of ammonium sulfate.[3]



- Ion-Exchange Chromatography (IEX): The dialyzed, partially purified enzyme solution is further purified using anion-exchange chromatography.[3][9]
 - Column: A strong anion-exchange column such as a Mono Q 5/50 GL or a DEAE-cellulose
 column is equilibrated with the starting buffer (e.g., phosphate buffer, pH 6.0).[3][9][12]
 - Loading and Elution: The enzyme sample is loaded onto the column. The bound proteins
 are then eluted using a linear gradient of sodium chloride (NaCl) in the same buffer.[3]
 - Fraction Collection: Fractions (e.g., 0.5 mL) are collected and assayed for protease activity to identify those containing serrapeptase.[3]
- Gel Filtration Chromatography (Optional): For higher purity, active fractions from IEX can be
 pooled, concentrated, and subjected to gel filtration (size-exclusion) chromatography using a
 resin like Sephadex G-75 or G-100.[9][13] This step separates proteins based on their
 molecular size and can remove remaining contaminants.

Table 2: Example Purification Summary of Serrapeptase from S. marcescens AD-W2

Purification Step	Total Protein (mg)	Total Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Crude Supernatant	91.2	352,800	3,868	100	1.00
Ammonium Sulfate (30- 80%)	32.5	248,917	7,659	70.5	1.98
Mono Q IEX	8.7	178,280	20,492	50.5	5.28

Data adapted from Chander et al. (2021).[3]

Enzyme Characterization Protocols

 Protease Activity Assay (Caseinolytic Method): This is the standard method for quantifying serrapeptase activity.[14]



 Principle: The assay measures the amount of tyrosine released from casein upon hydrolysis by serrapeptase.

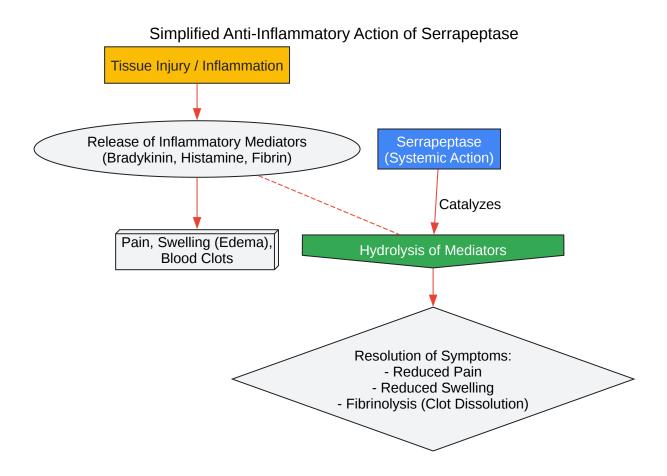
Procedure:

- 1. Prepare a casein substrate solution (e.g., 0.75% w/v) in a suitable buffer (e.g., Tris buffer, pH 8.5-9.0).
- Mix a defined volume of the enzyme sample (e.g., 0.5 mL) with the casein solution (e.g., 2.5 mL).
- 3. Incubate the reaction mixture at the optimal temperature (e.g., 37°C or 40°C) for a specific time (e.g., 30 minutes).
- 4. Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the unhydrolyzed casein.
- 5. Filter or centrifuge the mixture to remove the precipitate.
- 6. Measure the absorbance of the clear supernatant at 275 nm or quantify the tyrosine content using the Lowry method at 750 nm.[14]
- Unit Definition: One unit of serrapeptase activity is often defined as the amount of enzyme required to liberate 1 μmol of tyrosine per minute under standard assay conditions.
- Protein Concentration Determination: The total protein concentration at each purification step is typically measured using the Bradford method, with Bovine Serum Albumin (BSA) used as a standard.[10]
- Molecular Weight Determination (SDS-PAGE): The molecular weight and purity of the
 enzyme are determined by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis.
 The purified enzyme sample is run on a polyacrylamide gel alongside a standard protein
 molecular weight marker. The molecular weight is estimated by comparing the migration
 distance of the enzyme band to that of the standards.[3][8][10]

Mechanism of Action and Therapeutic Relevance



Serrapeptase exerts its therapeutic effects primarily through its proteolytic and fibrinolytic activities. In inflammatory states, it is believed to hydrolyze inflammatory mediators such as bradykinin, histamine, and serotonin, thereby reducing pain and swelling.[8] It also helps in clearing away dead or damaged tissue and fibrinous exudates without harming living tissue, which facilitates tissue repair and reduces fluid accumulation at the site of inflammation.[5][7]



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Fig 2: Postulated mechanism of **serrapeptase** in reducing inflammation.

Conclusion



Serrapeptase, a proteolytic enzyme from Serratia marcescens, stands out for its significant therapeutic value, primarily as an anti-inflammatory agent. The discovery of this enzyme in the silkworm gut paved the way for its microbial production through controlled fermentation. The isolation and purification protocols, centered around ammonium sulfate precipitation and ion-exchange chromatography, are well-established and allow for the generation of a highly pure and active enzyme. The detailed methodologies and characterization data presented in this guide provide a comprehensive technical foundation for researchers and professionals in drug development and enzyme technology, facilitating further exploration and application of this remarkable biocatalyst.

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